Cas no 33275-26-2 (Carbamic acid, (4-methylphenyl)-, phenyl ester)
Carbamic acid, (4-methylphenyl)-, phenyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, (4-methylphenyl)-, phenyl ester
- phenyl N-(4-methylphenyl)carbamate
- AKOS008917353
- phenyl (4-methylphenyl)carbamate
- Phenylp-tolylcarbamate
- phenyl 4-methylphenylcarbamate
- Phenyl p-tolylcarbamate
- 33275-26-2
- phenyl-(4-methylphenyl)carbamate
- DTXSID40401496
- DB-130508
- CS-0247483
- EN300-366861
- SCHEMBL6037499
- Z28135008
-
- Inchi: 1S/C14H13NO2/c1-11-7-9-12(10-8-11)15-14(16)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
- InChI Key: MHOIYWVYRBQPJS-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(C)=CC=1)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 227.09469
- Monoisotopic Mass: 227.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
Carbamic acid, (4-methylphenyl)-, phenyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-366861-0.05g |
phenyl N-(4-methylphenyl)carbamate |
33275-26-2 | 95.0% | 0.05g |
$50.0 | 2025-03-18 | |
| Enamine | EN300-366861-0.1g |
phenyl N-(4-methylphenyl)carbamate |
33275-26-2 | 95.0% | 0.1g |
$77.0 | 2025-03-18 | |
| Enamine | EN300-366861-0.25g |
phenyl N-(4-methylphenyl)carbamate |
33275-26-2 | 95.0% | 0.25g |
$110.0 | 2025-03-18 | |
| Enamine | EN300-366861-0.5g |
phenyl N-(4-methylphenyl)carbamate |
33275-26-2 | 95.0% | 0.5g |
$209.0 | 2025-03-18 | |
| Enamine | EN300-366861-1.0g |
phenyl N-(4-methylphenyl)carbamate |
33275-26-2 | 95.0% | 1.0g |
$299.0 | 2025-03-18 | |
| Enamine | EN300-366861-2.5g |
phenyl N-(4-methylphenyl)carbamate |
33275-26-2 | 95.0% | 2.5g |
$586.0 | 2025-03-18 | |
| Enamine | EN300-366861-5.0g |
phenyl N-(4-methylphenyl)carbamate |
33275-26-2 | 95.0% | 5.0g |
$867.0 | 2025-03-18 | |
| Enamine | EN300-366861-10.0g |
phenyl N-(4-methylphenyl)carbamate |
33275-26-2 | 95.0% | 10.0g |
$1286.0 | 2025-03-18 | |
| 1PlusChem | 1P007GXK-50mg |
Carbamic acid, (4-methylphenyl)-, phenyl ester |
33275-26-2 | 95% | 50mg |
$120.00 | 2024-05-05 | |
| 1PlusChem | 1P007GXK-100mg |
Carbamic acid, (4-methylphenyl)-, phenyl ester |
33275-26-2 | 95% | 100mg |
$153.00 | 2024-05-05 |
Carbamic acid, (4-methylphenyl)-, phenyl ester Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Carbamic acid, (4-methylphenyl)-, phenyl ester
Carbamic Acid, (4-Methylphenyl)-, Phenyl Ester: A Comprehensive Overview
Carbamic acid, (4-methylphenyl)-, phenyl ester, also known by its CAS number 33275-26-2, is a chemical compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of carbamic acid, where the hydroxyl group is replaced by an ester group formed from phenol and the corresponding alcohol. The structure of this compound includes a phenyl group attached to the carbamate functional group, making it a versatile molecule with unique chemical properties.
The synthesis of carbamic acid, (4-methylphenyl)-, phenyl ester typically involves the reaction of carbamic acid derivatives with phenol under specific conditions. Recent studies have explored the use of catalytic methods to enhance the efficiency of this synthesis process, particularly in the presence of transition metal catalysts such as palladium or copper complexes. These advancements have not only improved the yield but also reduced the environmental impact of the production process.
One of the most notable applications of this compound is in the field of polymer chemistry. Researchers have discovered that carbamic acid, (4-methylphenyl)-, phenyl ester can serve as a building block for synthesizing advanced polymers with tailored properties. For instance, it has been used to create thermoresponsive polymers that exhibit phase transitions at specific temperatures, making them ideal for applications in drug delivery systems and smart materials.
In addition to its role in polymer synthesis, this compound has also found applications in pharmaceutical research. The carbamate functional group is known for its ability to form hydrogen bonds, which can enhance the bioavailability of drugs. Recent studies have focused on modifying carbamic acid, (4-methylphenyl)-, phenyl ester to improve its solubility and stability in biological systems, paving the way for potential use in targeted drug delivery.
The physical properties of carbamic acid, (4-methylphenyl)-, phenyl ester are highly dependent on its molecular structure. It is a crystalline solid with a melting point around 120°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis reactions where precise control over solubility is required.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of carbamic acid, (4-methylphenyl)-, phenyl ester. These studies have provided insights into its interaction with other molecules and its potential for catalytic applications. For example, simulations have shown that this compound can act as a Lewis base catalyst in certain organic transformations, offering a greener alternative to traditional catalysts.
In conclusion, carbamic acid, (4-methylphenyl)-, phenyl ester, with its unique chemical properties and diverse applications, continues to be an area of active research. From polymer synthesis to pharmaceutical development and catalysis, this compound demonstrates immense potential across multiple disciplines. As researchers continue to explore its properties and applications further innovations are expected to emerge.
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